Fenbendazole sulfoxide-d3
Description
Properties
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZFPOZAYTVHN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746822 | |
| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-54-4 | |
| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation Strategies
The synthesis of this compound necessitates selective deuteration at three positions, typically achieved through isotopic exchange or deuterated precursor utilization. Fenbendazole’s structure comprises a benzimidazole core with a methylsulfinyl group, making the sulfide-to-sulfoxide oxidation critical. Deuterium is introduced via:
Oxidation of Fenbendazole-d3 to Sulfoxide-d3
The patented oxidation method for fenbendazole sulfoxide is adapted for deuterated synthesis:
-
Reaction setup : Fenbendazole-d3 (5.0 g) is dissolved in deuterated sulfuric acid (D₂SO₄, 20% v/v, 50 mL).
-
Oxidizing agent : Potassium dichromate (K₂Cr₂O₇, 3.2 g) is added incrementally at 40°C under nitrogen.
-
Reaction monitoring : Progress is tracked via LC-MS/MS until complete sulfide-to-sulfoxide conversion (6–8 hr).
-
Workup : The mixture is neutralized with Na₂CO₃-d4, and the product is extracted into deuterated acetonitrile (CD₃CN).
Key parameters :
-
Temperature control (<50°C) prevents deuterium loss.
-
Anhydrous conditions minimize proton back-exchange.
Purification and Isolation Techniques
Liquid-Liquid Extraction (LLE) with Ionic Liquids
Post-synthesis purification employs ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME):
-
Extraction solvent : 60 μL of 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈MIm][PF₆]).
-
Disperser solvent : 0.4 mL CD₃CN.
-
Procedure : The ionic liquid is injected into the reaction mixture, vortexed (30 sec), and centrifuged (3,700 rpm, 5 min). The sedimented phase contains this compound (recovery: 92–97%).
Chromatographic Purification
Semi-preparative HPLC conditions:
-
Column : C18 (250 × 10 mm, 5 μm).
-
Mobile phase : CD₃CN/D₂O (70:30, 0.1% DFAA).
-
Flow rate : 2.0 mL/min.
-
Detection : UV at 290 nm.
Analytical Validation and Characterization
LC-MS/MS Quantification
This compound is quantified using a validated LC-MS/MS method:
-
Instrument : Triple quadrupole MS with ESI+.
-
Transition ions : m/z 318 → 228 (quantifier) and 318 → 159 (qualifier).
Calibration curve : Linear range 0.1–50 ng/mL (R² > 0.999).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (600 MHz, DMSO-d₆):
-
δ 2.45 (s, 3H, CD₃).
-
δ 7.32–7.78 (m, 4H, aromatic).
¹³C-NMR confirms deuteration at the methylsulfinyl group (δ 42.5, CD₃).
Applications in Pharmaceutical Research
This compound serves as:
-
Internal standard : For quantifying fenbendazole sulfoxide in pharmacokinetic studies.
-
Metabolic tracer : Tracking sulfoxide-to-sulfone conversion in hepatic microsomes.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Direct Oxidation) | Method B (Isotopic Exchange) |
|---|---|---|
| Deuteration Efficiency | 98.5% | 85–90% |
| Reaction Time | 8 hr | 24 hr |
| Purity | >99% | 95–97% |
| Cost | High (deuterated reagents) | Moderate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Fenbendazole sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include water-soluble polymers, succinic acid, and organic solvents . The conditions for these reactions typically involve mechanochemical treatment or modification in an organic solvent medium .
Major Products Formed: The major products formed from the reactions of this compound include solid dispersions with enhanced solubility and biological activity . Additionally, the compound can be partially converted into oxfendazole, a sulfoxide metabolite with similar anthelmintic properties .
Scientific Research Applications
Fenbendazole sulfoxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, the compound is used to study the effects of deuterium labeling on the physicochemical properties of benzimidazole derivatives . In biology, this compound is utilized to investigate its antiparasitic and anticancer activities . In medicine, the compound is being explored for its potential use in cancer therapy due to its ability to inhibit glycolysis, down-regulate glucose uptake, induce oxidative stress, and enhance apoptosis . In industry, this compound is used to develop new anthelmintic drugs with improved solubility and stability .
Mechanism of Action
Fenbendazole sulfoxide-d3 exerts its effects by binding to beta-tubulin in parasitic cells, leading to the depolymerization of microtubules and disruption of cellular functions such as glucose uptake . This mechanism is similar to that of other benzimidazole anthelmintics, which target microtubules in parasites and cancer cells . The compound also inhibits the GLUT1 transporter and hexokinase, reducing glucose uptake in cancer cells and inducing apoptosis .
Comparison with Similar Compounds
Fenbendazole Sulfoxide-d3 vs. Oxfendazole (Non-Deuterated)
- Structural Differences : this compound differs from oxfendazole by the presence of three deuterium atoms on the methyl ester group (C15D3H10N3O3S vs. C15H13N3O3S) .
- Applications : While oxfendazole is used therapeutically against parasites like Giardia in dogs , its deuterated form is reserved for analytical purposes, such as tracking fenbendazole metabolism without isotopic overlap in assays .
- Metabolic Stability : Deuterium substitution slows metabolic degradation, improving the reliability of pharmacokinetic models .
Comparison with Other Benzimidazoles
Key Findings :
- Potency: Mebendazole exhibits superior in vitro anti-tubulin activity compared to fenbendazole (IC50 10 ng/mL vs. 150 ng/mL in canine glioma cells) . However, fenbendazole demonstrated lower MIC (0.039 µM) against protozoa in another study, highlighting context-dependent efficacy .
- Metabolism : Fenbendazole is metabolized to sulfoxide (oxfendazole) and sulfone in multiple species, with sulfoxide being the primary circulating metabolite . Deuterated analogs like this compound enable precise quantification of these pathways .
- Safety : Mebendazole is better tolerated in dogs at high doses (11–110× anthelmintic dose), whereas fenbendazole causes gastrointestinal distress .
Comparison with Other Deuterated Sulfoxides
- Albendazole Sulfoxide-d3 : Used similarly to this compound but specific to albendazole metabolism studies. Both serve as internal standards but differ in parent drug origin and metabolic targets .
- Triclabendazole Sulfoxide-d3: A deuterated metabolite of triclabendazole, another benzimidazole. Unlike this compound, it is used in studies on liver fluke infections .
Biological Activity
Fenbendazole sulfoxide-d3, a derivative of fenbendazole, is increasingly recognized for its biological activity, particularly in antiparasitic and anticancer applications. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cell types, supported by data tables and case studies.
Target Interaction
This compound primarily interacts with β-tubulin , a crucial component of microtubules in eukaryotic cells. By binding to β-tubulin, the compound disrupts microtubule polymerization, leading to impaired cellular functions in both parasitic and cancerous cells .
Cellular Pathways
The binding of this compound affects several biochemical pathways:
- Microtubule Dynamics : Disruption of microtubule formation inhibits nutrient absorption in parasites, leading to cell death.
- p53 Activation : The compound may enhance the activity of p53, a tumor suppressor protein, promoting apoptosis in cancer cells .
Pharmacokinetics
Fenbendazole is metabolized primarily in the liver into its sulfoxide form. Studies indicate that the sulfone metabolite predominates in plasma post-administration, with varying concentrations observed across different tissues over time .
Antiparasitic Effects
This compound exhibits significant antiparasitic activity. It is effective against various helminths and protozoa by disrupting their microtubule structures. This leads to:
- Inhibition of nutrient uptake
- Induction of cell death via apoptosis.
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Studies have shown that fenbendazole at concentrations as low as 0.1 µM can trigger apoptosis in leukemia cells .
In Vitro Studies
A series of experiments have demonstrated the effects of fenbendazole on different cancer cell lines:
| Cell Line | Concentration (µM) | Effect | Mechanism |
|---|---|---|---|
| HeLa | 0.1 - 10 | Apoptosis and cell cycle arrest | Mitochondrial injury, caspase pathway |
| HL60 | 0.1 - 0.5 | Differentiation to granulocytes | Induction of apoptosis |
| SNU-C5 | 0.5 | Apoptosis without affecting p53 | Enhanced oxidative stress |
In these studies, lower concentrations were found to promote differentiation while higher concentrations led to direct cytotoxic effects .
In Vivo Studies
In vivo research has also been conducted to assess the efficacy of this compound in animal models:
- A study involving SCID mice treated with fenbendazole alongside vitamin supplementation showed significant inhibition of lymphoma growth compared to controls .
- The combination therapy resulted in altered leukocyte profiles, indicating an immune response modulation alongside direct anticancer effects .
Q & A
Basic Research Questions
Q. How can Fenbendazole sulfoxide-d3 be reliably identified and quantified in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. This compound’s deuterium labeling reduces isotopic interference, improving signal-to-noise ratios in pharmacokinetic studies . Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), validated per FDA bioanalytical guidelines.
Q. What experimental precautions are critical when handling this compound in vitro?
- Safety Protocol :
- Use PPE (gloves, lab coats, protective eyewear) to avoid dermal/oral exposure due to reproductive toxicity risks (H361d/H371 classifications) .
- Conduct experiments in fume hoods or gloveboxes to mitigate inhalation risks, particularly during solvent evaporation steps .
- Dispose of waste via certified biohazard contractors to comply with environmental regulations (e.g., EPA, REACH) .
Q. What is the role of this compound as an internal standard in residue analysis for veterinary drugs?
- Application : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying parent compounds (e.g., fenbendazole) and metabolites in livestock tissues. Deuterium labeling minimizes matrix effects during LC-MS/MS, ensuring accurate correction for recovery rates and ion suppression .
Advanced Research Questions
Q. How do metabolic interconversion artifacts (e.g., back-conversion to Fenbendazole) impact data interpretation in pharmacokinetic studies?
- Analytical Strategy :
- Validate stability under experimental conditions (pH, temperature, enzymatic activity) using forced degradation studies.
- Employ chiral chromatography to distinguish this compound from its enantiomers, which may exhibit divergent metabolic behaviors .
- Cross-validate findings with non-deuterated analogs to rule out isotopic effects on enzyme kinetics .
Q. What mechanisms underlie the conflicting reports on this compound’s inhibition of ABCG2/BCRP transporters?
- Hypothesis Testing :
- Conduct competitive inhibition assays using polarized cell lines (e.g., MDCK-II-ABCG2) to measure efflux ratios of probe substrates (e.g., mitoxantrone).
- Compare IC50 values between deuterated and non-deuterated forms to assess isotopic influence on transporter binding .
- Use molecular docking simulations to evaluate deuterium’s steric effects on sulfoxide interactions with ABCG2’s substrate-binding pocket .
Q. How can researchers resolve discrepancies in tissue distribution profiles of this compound across species (e.g., cattle vs. swine)?
- Experimental Design :
- Perform cross-species microsomal incubations to compare metabolic stability and tissue-specific clearance rates.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in volume of distribution (Vd) and clearance (CL) .
- Validate models using radiolabeled ([14C]) this compound in autoradiography studies .
Data Contradiction Analysis
Q. Why do some studies report negligible deuterium isotope effects (IEs) for this compound, while others observe significant IEs in metabolic assays?
- Resolution Framework :
- Step 1 : Confirm deuterium incorporation purity (>98%) via NMR or high-resolution MS to exclude batch variability .
- Step 2 : Replicate assays under controlled enzymatic conditions (e.g., CYP450 isoform-specific incubations) to isolate isotopic effects on specific metabolic pathways .
- Step 3 : Apply kinetic isotope effect (KIE) calculations (kH/kD) to differentiate primary (C-D bond cleavage) vs. secondary (non-bonding) effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
